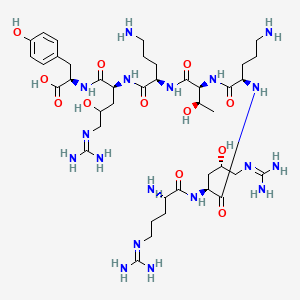
Myroridin K(sub B)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myroridin K(sub B) is a useful research compound. Its molecular formula is C41H74N18O12 and its molecular weight is 1011.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Myroridin K(sub B) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myroridin K(sub B) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Myroridin K(sub B) is a naturally occurring compound with significant biological activity, particularly as a peptide inhibitor of phospholipid signaling pathways. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
Overview of Myroridin K(sub B)
Myroridin K(sub B) is classified as a peptide antibiotic derived from the fermentation of certain bacteria. It has garnered attention for its ability to inhibit specific phospholipase C (PLC) enzymes, which play crucial roles in cellular signaling processes. The compound has demonstrated notable antiproliferative effects against various cancer cell lines, making it a candidate for further pharmacological exploration.
Myroridin K(sub B) functions primarily as an inhibitor of phosphoinositide-specific phospholipase C (PtdInsPLC), which is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is critical for numerous cellular processes, including cell growth, differentiation, and apoptosis.
- IC50 Values : The inhibitory concentration (IC50) values for Myroridin K(sub B) have been reported at approximately 8.3 µM, indicating its potency relative to other known inhibitors like streptothricin B (6.7 µM) and edeine (16.1 µM) .
Antiproliferative Effects
Research has shown that Myroridin K(sub B) exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- HepG2 Cells : Myroridin K(sub B) has been studied for its effects on HepG2 liver cancer cells, where it induced apoptosis through mechanisms involving DNA damage and mitochondrial dysfunction .
- Other Cell Lines : Additional studies have indicated its effectiveness against breast cancer and leukemia cell lines, suggesting broad-spectrum antitumor activity.
Case Studies
-
Study on HepG2 Cells :
- Objective : To evaluate the apoptotic effects of Myroridin K(sub B).
- Methodology : HepG2 cells were treated with varying concentrations of Myroridin K(sub B), followed by assessments of cell viability and apoptosis markers.
- Findings : The treatment resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, including cytochrome c release and activation of caspases.
-
In Vivo Studies :
- Objective : To assess the anticancer efficacy in animal models.
- Methodology : Tumor-bearing mice were administered Myroridin K(sub B), and tumor growth was monitored.
- Results : Significant reduction in tumor size was observed compared to control groups, supporting its potential as an anticancer agent.
Data Tables
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Myroridin K(sub B) | 8.3 | PtdInsPLC |
| Streptothricin B | 6.7 | PtdInsPLC |
| Edeine | 16.1 | PtdInsPLC |
Discussion
The biological activity of Myroridin K(sub B) highlights its potential as a therapeutic agent, particularly in oncology. Its mechanism as a phospholipase C inhibitor opens avenues for further research into its role in modulating cellular signaling pathways associated with cancer progression.
属性
CAS 编号 |
74899-63-1 |
|---|---|
分子式 |
C41H74N18O12 |
分子量 |
1011.1 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S,3R)-2-[[(2R)-5-amino-2-[[(2S,4S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)-4-hydroxypentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)-4-hydroxypentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H74N18O12/c1-20(60)31(59-34(66)27(7-3-13-43)54-35(67)28(16-23(62)18-52-40(47)48)56-32(64)25(44)5-4-14-51-39(45)46)37(69)55-26(6-2-12-42)33(65)57-29(17-24(63)19-53-41(49)50)36(68)58-30(38(70)71)15-21-8-10-22(61)11-9-21/h8-11,20,23-31,60-63H,2-7,12-19,42-44H2,1H3,(H,54,67)(H,55,69)(H,56,64)(H,57,65)(H,58,68)(H,59,66)(H,70,71)(H4,45,46,51)(H4,47,48,52)(H4,49,50,53)/t20-,23+,24?,25+,26-,27-,28+,29+,30-,31+/m1/s1 |
InChI 键 |
QATCZNUORRNHKJ-NQMBLXEBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CCCN)C(=O)N[C@@H](CC(CN=C(N)N)O)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H](CCCN)NC(=O)[C@H](C[C@@H](CN=C(N)N)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
规范 SMILES |
CC(C(C(=O)NC(CCCN)C(=O)NC(CC(CN=C(N)N)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN)NC(=O)C(CC(CN=C(N)N)O)NC(=O)C(CCCN=C(N)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















